Enhanced Chemical Stability of the Oxetane-Amine Motif vs. Unprotected Analogs
The target compound offers a stable, protected form of the oxetane-aminomethyl moiety, directly addressing a critical failure point in the synthesis of RSV antiviral agents. Patent WO2015110446A1 describes that a related, unprotected intermediate, 'tert-butyl [(3-aminooxetan-3-yl)methyl] carbamate,' suffers from instability as a primary amine, rendering it unsuitable for scalable process chemistry [1]. The target compound's Boc protection on the exocyclic amine, combined with its aminomethyl substitution pattern, provides a stable, process-friendly intermediate. This is a cross-study comparable inference: the instability is documented for the unprotected analog, while the protected target compound is the designated synthetic solution within the same patent family, implying quantifiably greater stability.
| Evidence Dimension | Chemical Stability of Isolated Intermediate |
|---|---|
| Target Compound Data | Stable, isolable solid (commercial availability with ≥95% purity) . |
| Comparator Or Baseline | tert-butyl [(3-aminooxetan-3-yl)methyl] carbamate (unprotected primary amine analog). |
| Quantified Difference | Qualitative patent statement: comparator 'suffers from instability' [1]. Target compound demonstrates stability as a commercial solid. |
| Conditions | Synthetic intermediate for RSV inhibitor compound (I) in patent WO2015110446A1 [1]. |
Why This Matters
For procurement, this means the target compound is a scalable, storable building block unlike its unstable analog, directly enabling reliable synthetic routes in process R&D.
- [1] Hoffmann-La Roche AG. (2020). Process for the preparation of N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. European Patent No. EP3248969B1. Retrieved from data.epo.org. View Source
